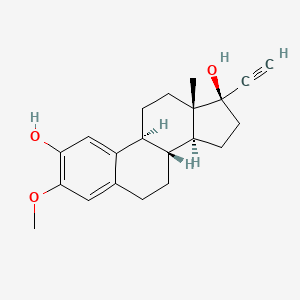
Sitagliptin Carbamoyl beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitagliptin Carbamoyl beta-D-Glucuronide is a metabolite of Sitagliptin, a medication primarily used to treat type 2 diabetes. This compound plays a significant role in the metabolic pathways associated with glucose regulation and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sitagliptin Carbamoyl beta-D-Glucuronide typically involves the conjugation of Sitagliptin with glucuronic acid. This reaction is often carried out under acidic or neutral conditions, using enzymes such as glucuronidases or chemical catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic reactions or chemical synthesis processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sitagliptin Carbamoyl beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, which may have different biological activities and properties.
Aplicaciones Científicas De Investigación
Sitagliptin Carbamoyl beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in studies related to glucuronidation and drug metabolism.
Biology: Researchers use it to investigate the metabolic pathways and enzyme activities involved in drug processing.
Medicine: It serves as a model compound for developing new diabetes medications and understanding the pharmacokinetics of Sitagliptin.
Industry: The compound is utilized in the pharmaceutical industry for quality control and the development of analytical methods.
Mecanismo De Acción
The mechanism by which Sitagliptin Carbamoyl beta-D-Glucuronide exerts its effects involves its role as a metabolite of Sitagliptin. Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels. The glucuronidation of Sitagliptin results in a more water-soluble form that can be more easily excreted by the kidneys.
Molecular Targets and Pathways:
DPP-4 Inhibition: The primary molecular target is DPP-4, an enzyme involved in the degradation of incretin hormones.
Incretin Hormones: The pathways involved include the regulation of insulin and glucagon levels, which are crucial for glucose homeostasis.
Comparación Con Compuestos Similares
Metformin Glucuronide
Pioglitazone Glucuronide
Glimepiride Glucuronide
Sitagliptin itself
Propiedades
IUPAC Name |
(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamoyloxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F6N5O9/c24-10-6-12(26)11(25)4-8(10)3-9(30-22(41)43-20-17(38)15(36)16(37)18(42-20)19(39)40)5-14(35)33-1-2-34-13(7-33)31-32-21(34)23(27,28)29/h4,6,9,15-18,20,36-38H,1-3,5,7H2,(H,30,41)(H,39,40)/t9-,15-,16-,17-,18?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDZQUQEXZXGMZ-NFUVLYPOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F6N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,11R,13S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7826077.png)
![(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B7826080.png)
![(1E)-N-Methyl-2-[1-(phenylmethyl)-1H-indol-5-YL]ethenesulfonamide](/img/structure/B7826091.png)

![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B7826103.png)
![sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7826115.png)
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B7826120.png)

![sodium;(4-chloro-3-methyl-1,2-oxazol-5-yl)-[2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophen-3-yl]sulfonylazanide](/img/structure/B7826138.png)

